N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides It features an iodophenyl group and a methylpropanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 4-(2-methylpropanamido)benzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between the amine group of 4-iodoaniline and the carboxylic acid group of 4-(2-methylpropanamido)benzoic acid, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzamide core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Reaction conditions typically involve solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar structure but with a bromine atom instead of iodine.
N-(4-CHLOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
N-(4-IODOPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also serve as a useful handle for further functionalization or labeling in research applications.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-11(2)16(21)19-14-7-3-12(4-8-14)17(22)20-15-9-5-13(18)6-10-15/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPKWKYBRZEMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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